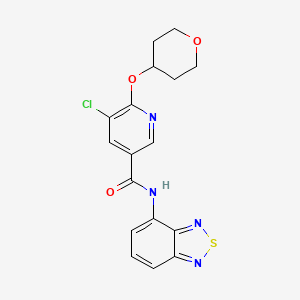

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a tetrahydropyranyloxy (oxan-4-yloxy) group at position 6, and a benzothiadiazole moiety attached via a carboxamide linkage at position 3. The benzothiadiazole group (a sulfur- and nitrogen-containing bicyclic heterocycle) contributes to unique electronic and steric properties, while the tetrahydropyranyloxy group enhances solubility compared to simpler alkoxy substituents .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c18-12-8-10(9-19-17(12)25-11-4-6-24-7-5-11)16(23)20-13-2-1-3-14-15(13)22-26-21-14/h1-3,8-9,11H,4-7H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXQZGNVIQYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=NSN=C43)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Chemical Name : this compound

- CAS Number : 1903351-58-5

- Molecular Formula : C13H12ClN3O3S

- Molecular Weight : 319.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival, similar to other benzothiadiazole derivatives which have shown promising results against cancer cell lines.

Antitumor Activity

Several studies have evaluated the antitumor potential of benzothiadiazole derivatives. For instance:

- In vitro Studies : A study reported that compounds structurally related to benzothiadiazoles exhibited significant antiproliferative activity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The IC50 values for these compounds ranged from 6.68 µM to 19.94 µM depending on the cell line and assay format used .

- Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells. For example, one derivative was found to increase apoptotic cell populations significantly when treated for 24 hours, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity:

- Microbial Inhibition : Studies indicate that certain benzothiadiazole derivatives exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 6.12 µM for S. aureus .

- Comparative Analysis : When compared to other known antimicrobial agents, these derivatives demonstrated comparable or superior activity against specific pathogens, suggesting their potential utility in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Antitumor | A549 (Lung Cancer) | 8.78 ± 3.62 µM | |

| Antitumor | MCF-7 (Breast Cancer) | 6.68 ± 15 µM | |

| Antimicrobial | S. aureus | 6.12 µM | |

| Antimicrobial | E. coli | 25 µM |

Detailed Research Findings

- Cell Viability Assays : In experiments assessing cell viability using MTS assays, compounds derived from benzothiadiazoles showed varying degrees of effectiveness based on their structural modifications.

- Apoptosis Induction : Compounds with specific substituents were observed to trigger both early and late apoptosis in treated cells, indicating a robust mechanism for inducing programmed cell death .

Comparison with Similar Compounds

Comparison :

- The 1,4-dihydropyridine core in AZ257 is redox-active, often associated with calcium channel modulation, whereas the aromatic pyridine in the target compound may favor stability under oxidative conditions.

Triazole-Substituted Pyridine Carboxamides

Example Compound :

N-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2-(methylsulfonyl)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Example 137, ) .

| Property | Target Compound | Example 137 |

|---|---|---|

| Core Structure | Pyridine | Pyridine + pyrazole |

| Key Substituents | Benzothiadiazole, oxan-4-yloxy | Triazole, methylsulfonyl, CF3 |

| Molecular Weight* | ~357.8 g/mol | ~331.7 g/mol |

| Functional Notes | Benzothiadiazole: π-π interactions | Triazole: Hydrogen-bonding capability |

Comparison :

- The trifluoromethyl (CF3) and methylsulfonyl groups in Example 137 introduce strong electron-withdrawing effects, contrasting with the electron-rich benzothiadiazole in the target compound.

Piperazine-Benzoxazin Carboxamide

Example Compound :

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () .

Comparison :

- The piperazine moiety in the compound likely enhances water solubility and bioavailability, whereas the benzothiadiazole in the target may prioritize membrane permeability.

- The benzoxazin ring (oxygen-dominated) offers contrasting electronic properties compared to the sulfur-rich benzothiadiazole.

Structural and Functional Analysis

Substituent Impact on Solubility

- Tetrahydropyranyloxy (Target) : The oxan-4-yloxy group provides a balance between lipophilicity and solubility, outperforming smaller alkoxy groups (e.g., methoxy) .

- Piperazine () : Basic nitrogen atoms in piperazine significantly improve aqueous solubility, making it advantageous for drug formulation .

Heterocyclic Moieties and Bioactivity

- Benzothiadiazole (Target): Known for electron-deficient aromatic systems, this group may facilitate π-π stacking with biological targets, such as enzymes or receptors.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide, and what catalysts or conditions improve yield?

Methodological Answer: The synthesis typically involves coupling a benzothiadiazole amine with a substituted pyridine-carboxylic acid derivative. Key steps include:

- Nucleophilic substitution for introducing the oxan-4-yloxy group at the pyridine 6-position, using catalysts like ytterbium triflate under mild acidic conditions (pH 4–6, 60–80°C) .

- Amide bond formation between the pyridine-3-carboxylic acid and benzothiadiazole amine, optimized via carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%).

Q. How can researchers predict and experimentally validate the solubility of this compound in polar solvents?

Methodological Answer:

- Prediction : Use computational tools (e.g., COSMO-RS) to estimate solubility based on functional groups (polar benzothiadiazole, oxan-4-yloxy).

- Validation : Perform shake-flask experiments in solvents like DMSO, ethanol, or PBS (pH 7.4) at 25°C. Monitor solubility via UV-Vis spectroscopy at λmax ≈ 270 nm (benzothiadiazole absorption) .

- Data Interpretation : Compare experimental results with Hansen solubility parameters to refine predictive models.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., benzothiadiazole aromatic protons at δ 7.8–8.2 ppm, oxan-4-yloxy protons at δ 3.5–4.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of oxan-4-yloxy group at m/z ~120).

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and benzothiadiazole C-N vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing oxan-4-yloxy with smaller/larger ethers) .

- Bioassay Screening : Test analogs against targets (e.g., CD38 enzyme inhibition via fluorescence-based NAD+ hydrolysis assay) .

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with IC50 values.

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

- Metabolic Stability Assessment : Perform liver microsome assays (human/rodent) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of oxan-4-yloxy group) .

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform molecular docking studies?

Methodological Answer:

- Crystal Structure Determination : Use SHELXL for refinement of X-ray data to resolve bond lengths/angles (e.g., pyridine-benzothiadiazole dihedral angle ~30°) .

- Docking Workflow : Align the refined structure with target proteins (e.g., CD38) in AutoDock Vina, focusing on hydrogen bonds between the amide group and catalytic residues (e.g., Glu226) .

- Validation : Compare docking poses with co-crystallized ligands to assess predictive accuracy.

Q. What analytical methods are recommended for detecting degradation products under stress conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (80°C), UV light, or oxidative conditions (H2O2, 0.1% w/v).

- HPLC-MS Analysis : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) coupled with HRMS to identify degradants (e.g., hydrolyzed amide bond at m/z Δ+18) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.